molecular formula C20H25N7O3 B2371028 2-[1,3-Dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]purin-7-yl]acetamide CAS No. 851940-84-6

2-[1,3-Dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]purin-7-yl]acetamide

Cat. No.: B2371028
CAS No.: 851940-84-6
M. Wt: 411.466
InChI Key: RRWQCVAPXRLOMB-UHFFFAOYSA-N
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Description

2-[1,3-Dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]purin-7-yl]acetamide is a complex organic compound known for its significant biological activities. It is a derivative of purine, a heterocyclic aromatic organic compound, and is often studied for its potential therapeutic applications, particularly in the fields of analgesia and anti-inflammation .

Preparation Methods

The synthesis of 2-[1,3-Dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]purin-7-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the alkylation of 1,3-dimethylxanthine with 4-phenylpiperazine, followed by acylation with acetic anhydride. The reaction conditions often require the use of organic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Mechanism of Action

The primary mechanism of action of 2-[1,3-Dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]purin-7-yl]acetamide involves the inhibition of the TRPA1 channel. This channel is a sensor for environmental irritants and is involved in the sensation of pain and inflammation. By blocking this channel, the compound can reduce pain and inflammatory responses. The molecular targets include the TRPA1 channel proteins, and the pathways involved are those related to pain and inflammation signaling .

Properties

IUPAC Name

2-[1,3-dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]purin-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O3/c1-23-18-17(19(29)24(2)20(23)30)27(12-15(21)28)16(22-18)13-25-8-10-26(11-9-25)14-6-4-3-5-7-14/h3-7H,8-13H2,1-2H3,(H2,21,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWQCVAPXRLOMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=CC=C4)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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